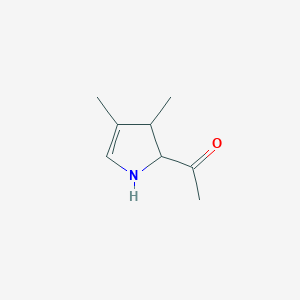
1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-2-yl)ethan-1-one is an organic compound with the molecular formula C8H13NO. It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a pyrrole ring substituted with dimethyl groups and an ethanone moiety. It has various applications in scientific research and industry due to its chemical properties.
Preparation Methods
The synthesis of 1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylpyrrole with acetic anhydride under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 2,4-dimethylpyrrole and acetic anhydride.
Reaction Conditions: The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures.
Procedure: The 2,4-dimethylpyrrole is mixed with acetic anhydride and the acid catalyst. The mixture is heated to promote the acetylation reaction, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the ethanone moiety, converting it into a carboxylic acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the ethanone group to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: Although not widely used as a drug, it serves as a lead compound in the development of new pharmaceuticals. Its derivatives are explored for potential therapeutic applications.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-2-yl)ethan-1-one involves its interaction with molecular targets in biological systems. The compound can interact with enzymes, receptors, and other proteins, modulating their activity. The specific pathways involved depend on the context of its use and the biological system being studied. For example, in medicinal chemistry, its derivatives may act as inhibitors or activators of specific enzymes, influencing disease-related pathways.
Comparison with Similar Compounds
1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-2-yl)ethan-1-one can be compared with other similar compounds, such as:
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound shares a similar pyrrole-based structure but differs in its functional groups and overall reactivity.
2,4-Dimethylpyrrole: A precursor in the synthesis of this compound, it is less complex and has different chemical properties.
3-Acetyl-2,4-dimethylpyrrole: Another related compound, it has similar applications but varies in its specific reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61891-76-7 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(3,4-dimethyl-2,3-dihydro-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C8H13NO/c1-5-4-9-8(6(5)2)7(3)10/h4,6,8-9H,1-3H3 |
InChI Key |
KTJNNYDSHXZCOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC=C1C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















